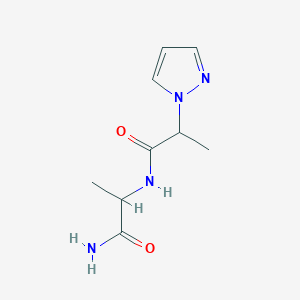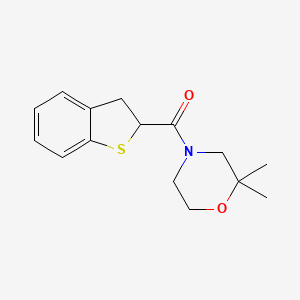![molecular formula C16H26N2O B7553672 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone, also known as ASU, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects. ASU belongs to the class of spiro compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the body. 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone may increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been shown to have a number of biochemical and physiological effects in the body. In addition to its neuroprotective effects, 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been shown to have anti-inflammatory and antioxidant properties. 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone may also help to regulate the levels of certain neurotransmitters in the brain, which can have a positive impact on mood and behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in laboratory experiments. However, one limitation of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Future Directions
There are a number of future directions for research on 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone. One area of interest is the development of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the study of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone's effects on other physiological systems in the body, such as the immune system and cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 2-cyclohexenone with 2-aminopyrrolidine in the presence of a Lewis acid catalyst. The resulting product undergoes a cyclization reaction to form the spiro compound 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone. The synthesis of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Scientific Research Applications
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been the subject of numerous scientific studies due to its potential therapeutic effects. One area of research has focused on the use of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone as a potential treatment for neurological disorders such as Alzheimer's disease. 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been shown to have neuroprotective effects and may help to prevent the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
properties
IUPAC Name |
2-(2-azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-15(18-11-4-5-12-18)13-17-10-6-9-16(14-17)7-2-1-3-8-16/h1-2H,3-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQRZPPHDFVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCCC3(C2)CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)

![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)

![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)
![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)